N'-Amino-4-bromobenzene-1-carboximidamide is an organic compound characterized by its distinct molecular structure, which includes a bromobenzene moiety and a carboximidamide functional group. This compound is part of the broader category of carboximidamides, known for their diverse applications in medicinal chemistry. Its molecular formula is C7H8BrN3, and it features a bromine atom attached to a phenyl ring, along with an amino group and a carboximidamide group that contribute to its reactivity and biological activity.
These reactions are typically facilitated by strong acids, bases, or specific catalysts that enhance the reactivity of the functional groups present in the compound.
This compound exhibits notable biological activities, particularly in the context of enzyme inhibition. It has been shown to inhibit carbonic anhydrase IX, which plays a crucial role in pH regulation within tumor cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Additionally, N'-Amino-4-bromobenzene-1-carboximidamide demonstrates antimicrobial properties by interfering with nucleic acid synthesis in pathogenic microorganisms, thereby inhibiting their growth and reproduction.
The synthesis of N'-Amino-4-bromobenzene-1-carboximidamide can be achieved through several methods:
These synthetic routes allow for the production of this compound in varying yields and purities depending on the specific conditions employed.
N'-Amino-4-bromobenzene-1-carboximidamide is unique due to its specific combination of a brominated aromatic ring and a carboximidamide functional group, which enhance its reactivity and biological profile compared to these similar compounds.
Studies have highlighted the interaction of N'-Amino-4-bromobenzene-1-carboximidamide with various biological targets. For instance, its binding affinity towards carbonic anhydrase IX has been characterized through molecular docking studies, demonstrating significant interactions that could lead to effective inhibition . Furthermore, its antimicrobial activity suggests potential interactions with bacterial enzymes involved in nucleic acid synthesis.
N'-Amino-4-bromobenzene-1-carboximidamide shares structural similarities with several other compounds within its class. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-N-(4-bromophenyl)benzenesulfonamide | Contains a sulfonamide group along with bromine | Known for its diverse medicinal applications. |
Benzamidine | Features an amidine functional group | Commonly used as a protease inhibitor |
2-Aminobenzenesulfonamide | Contains a sulfonamide group without bromine | Exhibits different biological activities compared to N'-Amino-4-bromobenzene-1-carboximidamide
XLogP3 1.4
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 2
Exact Mass 212.99016 g/mol
Monoisotopic Mass 212.99016 g/mol
Heavy Atom Count 11
Dates
Modify: 2024-08-10
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